1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride is a complex organic compound that features a unique structure combining an indazole moiety with a pyridine ring and a phenylpropan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride typically involves multiple steps, including the formation of the indazole ring, the attachment of the pyridine moiety, and the final coupling with the phenylpropan-2-amine backbone. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 2-(1-methyl-1H-indazol-4-yl) propanoic acid.
Pyridine Derivatives: Compounds containing pyridine rings, such as 3-pyridylcarbinol.
Uniqueness
1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C22H31ClN4O |
---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C22H30N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-6,10,12-13,15,17,19,21-22,25-26H,7-9,11,14,23H2,1H3;1H |
InChI Key |
FPFGYTWLUVUYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CCC2NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.